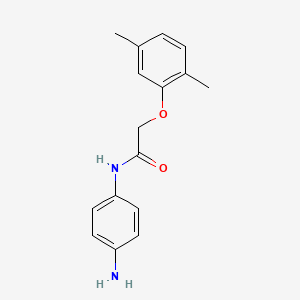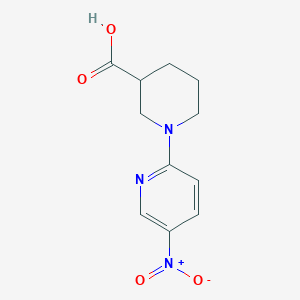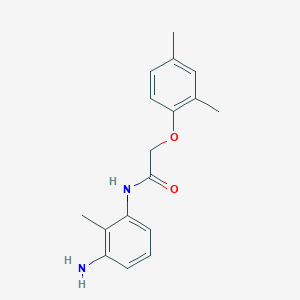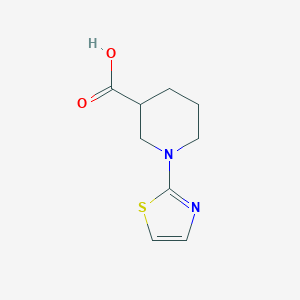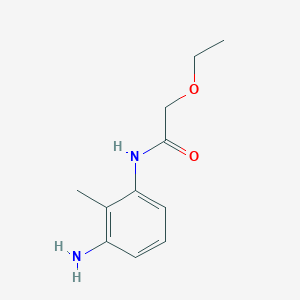
2-Ethoxy-3-trimethylsilanyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-trimethylsilanyl-pyridine is an organosilicon compound with the molecular formula C10H17NOSi and a molecular weight of 195.33 g/mol . It is a solid compound used primarily in research and development settings.
Preparation Methods
The synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine typically involves the reaction of 3-trimethylsilanyl-pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Ethoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Ethoxy-3-trimethylsilanyl-pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds and heterocycles.
Biology: It is used in the study of biological systems where organosilicon compounds are of interest.
Medicine: Research involving this compound explores its potential pharmacological properties and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The exact pathways and molecular targets can vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Ethoxy-3-trimethylsilanyl-pyridine can be compared with other similar compounds such as:
2-Isopropoxy-3-trimethylsilanyl-pyridine: Similar in structure but with an isopropoxy group instead of an ethoxy group.
2-(Trimethylsilyl)ethynyl-pyridin-3-ol: Contains a trimethylsilyl-ethynyl group and a hydroxyl group.
3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine: Features a dimethoxymethyl group and a trimethylsilanylethynyl group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPOWJNYYMMVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592078 |
Source


|
| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-88-3 |
Source


|
| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



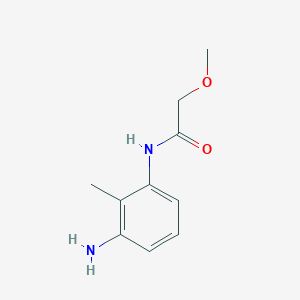

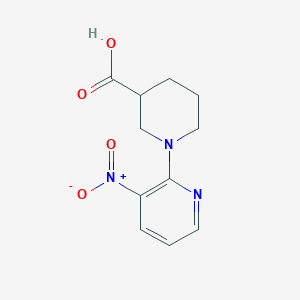

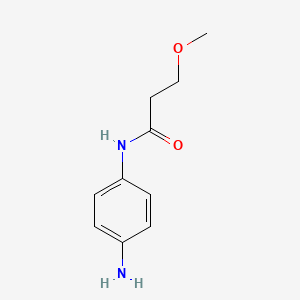
![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)
